molecular formula C13H11NOS B2910221 N-[2-(Phenylsulfanyl)phenyl]formamide CAS No. 1489-24-3

N-[2-(Phenylsulfanyl)phenyl]formamide

Cat. No.: B2910221
CAS No.: 1489-24-3
M. Wt: 229.3
InChI Key: PCKHZXTZQHZRSN-UHFFFAOYSA-N
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Description

N-[2-(Phenylsulfanyl)phenyl]formamide: is an organic compound with the molecular formula C13H11NOS It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Phenylsulfanyl)phenyl]formamide typically involves the reaction of 2-aminothiophenol with benzaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired formamide compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like sodium borohydride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[2-(Phenylsulfanyl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The formamide group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

N-[2-(Phenylsulfanyl)phenyl]formamide has several applications in scientific research, including:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Used in the design of bioactive compounds and pharmaceuticals.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Studied for its interactions with biological targets and pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(Phenylsulfanyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects. The formamide group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(Phenyl)formamide: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.

    N-[2-(Methylsulfanyl)phenyl]formamide: Contains a methylsulfanyl group instead of a phenylsulfanyl group, leading to variations in reactivity and activity.

    N-[2-(Phenylsulfinyl)phenyl]formamide: Features a sulfinyl group, which can alter the compound’s oxidation state and reactivity.

Uniqueness: N-[2-(Phenylsulfanyl)phenyl]formamide is unique due to the presence of both a phenylsulfanyl group and a formamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The phenylsulfanyl group enhances the compound’s ability to interact with biological targets, while the formamide group provides additional functional versatility.

Properties

IUPAC Name

N-(2-phenylsulfanylphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-10H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKHZXTZQHZRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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